Mirin - 1198097-97-0

Mirin

Catalog Number: EVT-275286
CAS Number: 1198097-97-0
Molecular Formula: C10H8N2O2S
Molecular Weight: 220.25 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Mirin is a traditional Japanese sweet rice wine seasoning used for cooking. [] It is produced through a fermentation process involving glutinous rice, rice koji (steamed rice cultivated with Aspergillus oryzae), and shochu (distilled alcohol). [] The fermentation process is characterized by saccharification and aging of the glutinous rice facilitated by the enzymatic activity of rice koji, leading to the breakdown of starch and protein. [] This process results in a product rich in sugars, primarily glucose, contributing to Mirin's sweet taste. [] Mirin is categorized as a liquor seasoning under the Japanese Liquor Tax Law, requiring an extract content of 40% or more and an alcohol content of less than 15%. []

Synthesis Analysis
  • Koji preparation: Steamed glutinous rice is inoculated with Aspergillus oryzae spores and incubated for several days to allow koji mold growth and enzyme production. []
  • Mash preparation: The prepared koji is combined with steamed glutinous rice, shochu, and water. [] The ratio of ingredients varies depending on the desired sweetness and alcohol content.
  • Fermentation & Aging: The mash undergoes a slow fermentation and aging process for several months to allow the development of its characteristic flavor and aroma. []
  • Pressing & Filtration: The fermented mash is pressed to extract the liquid, which is then filtered to remove any solid residues. []
  • Pasteurization: The filtered Mirin is typically pasteurized to stabilize the product and extend its shelf life. []
  • Use of non-glutinous rice varieties: Studies have investigated the feasibility of substituting non-glutinous rice varieties for glutinous rice in Mirin production, focusing on selecting suitable rice varieties and optimizing fermentation conditions. [, ]
  • Immobilized glucose isomerase: This method aims to produce sweetened Mirin without chill haze by converting glucose to fructose using immobilized glucose isomerase. []
Molecular Structure Analysis
  • Enzyme studies: Mirin has been used as a model system to study enzyme kinetics and activity, particularly for enzymes involved in starch degradation and sugar metabolism. [, ]
  • Yeast fermentation research: Mirin production involves a unique fermentation process different from other alcoholic beverages, providing insights into yeast metabolism and fermentation dynamics. [, ]
  • Nutritional Science:

    • Dietary studies: Mirin's nutritional composition, particularly its sugar and amino acid content, has been analyzed for its potential impact on human health. []
    • Sensory perception research: Mirin's complex flavor profile has been studied to understand the interplay between different taste components and their perception by humans. []
  • Mechanism of Action

    As a food seasoning, Mirin's mechanism of action is primarily based on its chemical composition and how its components interact with other food ingredients during cooking. Its sweetness, primarily derived from glucose, enhances the flavor of dishes. [, ] The amino acids and organic acids present contribute to the umami taste and depth of flavor. []

    Physical and Chemical Properties Analysis

    Mirin is a clear, viscous liquid with a sweet taste and a characteristic aroma. [] Its physical and chemical properties are influenced by the production process, ingredients, and aging conditions. Key properties include:

    • Color: Typically ranging from light amber to dark brown due to the Maillard reaction. [, ]
    • Viscosity: Relatively high due to the presence of sugars and other dissolved solids. []
    • pH: Slightly acidic due to the presence of organic acids. []
    • Specific gravity: Higher than water due to dissolved sugars and other solids. []
    Applications
    • Food Science & Technology:

      • Flavor Enhancement: Mirin is extensively studied for its flavor-enhancing properties, particularly in masking fishy odors in seafood dishes. [, , , ] Its effectiveness in suppressing trimethylamine, a major contributor to fishy odor, has been investigated. []
      • Antioxidant Activity: Studies have demonstrated the antioxidant properties of Mirin, attributed to its phenolic compounds and Maillard reaction products formed during aging. [, ]

    Properties

    CAS Number

    1198097-97-0

    Product Name

    Mirin

    IUPAC Name

    5-[(4-hydroxyphenyl)methylidene]-2-imino-1,3-thiazolidin-4-one

    Molecular Formula

    C10H8N2O2S

    Molecular Weight

    220.25 g/mol

    InChI

    InChI=1S/C10H8N2O2S/c11-10-12-9(14)8(15-10)5-6-1-3-7(13)4-2-6/h1-5,13H,(H2,11,12,14)

    InChI Key

    YBHQCJILTOVLHD-UHFFFAOYSA-N

    SMILES

    C1=CC(=CC=C1C=C2C(=O)N=C(S2)N)O

    Solubility

    Soluble in DMSO, not in water

    Synonyms

    Mirin

    Canonical SMILES

    C1=CC(=CC=C1C=C2C(=O)NC(=N)S2)O

    Isomeric SMILES

    C1=CC(=CC=C1/C=C\2/C(=O)N=C(S2)N)O

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